Kethoxal

Catalog No.
S531699
CAS No.
27762-78-3
M.F
C6H12O4
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kethoxal

CAS Number

27762-78-3

Product Name

Kethoxal

IUPAC Name

3-ethoxy-1,1-dihydroxybutan-2-one

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3

InChI Key

YRCRRHNVYVFNTM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-ethoxy-2-oxobutyraldehyde, kethocal, kethoxal

Canonical SMILES

CCOC(C)C(=O)C(O)O

The exact mass of the compound Kethoxal is 148.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of aldehyde hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kethoxal (3-ethoxy-2-oxobutanal) is a dicarbonyl compound primarily utilized as a chemical probe for investigating RNA secondary and tertiary structures. It selectively reacts with guanine residues at the N1 and N2 positions, which are involved in Watson-Crick base pairing. This reaction is specific to guanines in single-stranded or conformationally flexible regions of an RNA molecule, making Kethoxal a critical tool for mapping solvent-accessible nucleotides. The resulting covalent adduct is stable enough to be detected by methods such as reverse transcription stops, yet it is cleanly reversible under mild alkaline or heating conditions, a key feature for creating internal experimental controls and ensuring workflow compatibility.

Substituting Kethoxal with other chemical probes can lead to fundamentally different and often misleading results, compromising experimental goals. Simpler aldehydes like glyoxal, for instance, react with guanine but also show significant reactivity with cytosine and adenine, reducing the specificity required for precise guanine accessibility mapping. Probes such as dimethyl sulfate (DMS) are not valid substitutes as they primarily target adenine (N1) and cytosine (N3), providing complementary, not equivalent, structural information. While DMS can react with guanine at the N7 position, this site is not involved in standard Watson-Crick pairing and thus reports on different structural features. Furthermore, SHAPE reagents (e.g., NAI, 1M7) are mechanistically distinct, acylating the 2'-hydroxyl group of the ribose backbone to measure nucleotide flexibility rather than base accessibility, making them functionally non-interchangeable for base-specific inquiries. Therefore, for research focused specifically on the availability of guanine Watson-Crick faces, Kethoxal provides data that these common alternatives cannot.

Superior Guanine Specificity for Unambiguous Structural Mapping

Kethoxal's primary procurement advantage is its high specificity for the Watson-Crick face (N1 and N2 positions) of single-stranded guanine. In contrast, glyoxal, another dicarbonyl probe, reacts extensively with guanine but also modifies adenine and cytosine residues in vivo, complicating data interpretation. Other probes like DMS are specific to adenine and cytosine, making them unsuitable for guanine-focused studies. This specificity ensures that signals from Kethoxal-based assays, such as Keth-seq, directly report on guanine accessibility without confounding off-target modifications.

Evidence DimensionNucleobase Reaction Specificity
Target Compound DataReacts specifically with N1 and N2 of guanine in single-stranded RNA/DNA.
Comparator Or BaselineGlyoxal: Reacts with guanine, but also cytosine and adenine. DMS: Reacts with N1-A and N3-C.
Quantified DifferenceQualitatively higher specificity for guanine Watson-Crick face compared to glyoxal; targets a different set of bases than DMS.
ConditionsIn vivo and in vitro RNA structure probing experiments.

High specificity is critical for generating accurate, easily interpretable RNA structure models and avoiding false positives from off-target reactions.

Process-Critical Reversibility for Controlled Experiments and Sequencing Workflows

The covalent adduct formed between Kethoxal and guanine is controllably reversible, a key feature for processability in sequencing workflows. The modification can be fully removed by heating or a shift to alkaline pH. For example, a study developing Keth-seq demonstrated that N3-kethoxal modifications on mRNA could be thoroughly removed after a 10-minute incubation at 95 °C in the presence of GTP. This allows for the creation of 'erased' control libraries from the same sample, where the modification is removed before reverse transcription, providing a clean baseline for identifying true RT-stop signals. This level of process control and reversibility is a distinct operational advantage not inherent to all RNA-modifying reagents.

Evidence DimensionAdduct Reversibility
Target Compound DataModification is fully removable (e.g., 10 min at 95°C).
Comparator Or BaselineUnmodified RNA in a 'no-treatment' or 'erased' control library.
Quantified DifferenceEnables near-complete signal removal for baseline correction in RT-stop assays.
ConditionsReversibility demonstrated on mRNA in the presence of 50 mM GTP, assayed by dot blot.

Reversibility allows for the generation of ideal negative controls from the exact same sample, significantly improving the signal-to-noise ratio and confidence in structural mapping data.

Demonstrated Efficacy for In Vivo RNA Labeling in Live Cells

While unmodified Kethoxal has limited cell permeability, azide-modified derivatives (N3-kethoxal) have been engineered to readily enter living cells, enabling transcriptome-wide structure mapping in a native context. Studies have shown that N3-kethoxal allows for fast and efficient labeling of RNA inside living mammalian cells, with significant labeling observed in as little as 1 to 5 minutes. This rapid action is advantageous compared to slower-acting reagents, as it provides a snapshot of RNA structure with minimal perturbation to the cellular state. In a direct comparison, N3-kethoxal exhibited higher RNA labeling activity than DMS, NAI (a SHAPE reagent), glyoxal, and EDC. This makes Kethoxal-based reagents a robust choice for capturing dynamic RNA structures within their functional cellular environment.

Evidence DimensionIn-cell RNA Labeling Activity
Target Compound DataDemonstrates higher labeling activity compared to common alternatives.
Comparator Or BaselineDMS, NAI, glyoxal, and EDC.
Quantified DifferenceQualitatively shown to be more active in a dot blot assay comparing signal intensity after treatment. [cite: 1, Supplementary Figure 3]
ConditionsLabeling of total RNA from mouse embryonic stem cells (mESCs) in vivo.

Efficient in-cell labeling is essential for accurately studying RNA structure in its native biological context, and rapid kinetics minimize artifacts from cellular responses to the probing experiment itself.

High-Resolution Mapping of Guanine Residues in RNA Secondary Structures

For projects requiring precise identification of unpaired guanine residues to validate or refine computational RNA structure models. Kethoxal's high specificity for guanine provides unambiguous constraints for folding algorithms, which is a significant advantage over less specific reagents like glyoxal or base-agnostic probes like SHAPE.

Transcriptome-Wide RNA Structurome Analysis in Living Cells

When the goal is to capture a global snapshot of RNA structures in their native cellular environment. The proven cell-permeability and high reactivity of azide-modified Kethoxal (N3-kethoxal) enable efficient in vivo labeling, providing data that reflects the influence of cellular factors like proteins and metabolites on RNA folding.

RNA-Protein Interaction and Ligand Binding Site Footprinting

To identify which guanine residues are protected from chemical modification upon binding of a protein, small molecule, or other RNA. The difference in Kethoxal reactivity between the bound and unbound states reveals the specific guanine contacts within the interaction interface, leveraging its precise targeting of the Watson-Crick face.

Investigating Non-Canonical Structures like G-Quadruplexes

For studying the formation of RNA G-quadruplexes (rG4) in vitro or in vivo. Because Kethoxal specifically modifies the N1 and N2 positions of guanine involved in Hoogsteen base pairing within G-quadruplexes, it serves as a sensitive probe to detect the presence and dynamics of these important regulatory structures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

148.07355886 Da

Monoisotopic Mass

148.07355886 Da

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E00MDP82S4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pharmacology

Kethoxal is an agent that reacts with guanine to create a covalent adduct. In vivo, Kethoxal reacts with 30S ribosomal subunits yielding inactive ribosomes.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Health Hazard

Health Hazard

Wikipedia

Kethoxal

Dates

Last modified: 02-18-2024
1: Iijima H, Patrzyc H, Bello J. Modification of amino acids and bovine pancreatic ribonuclease A by kethoxal. Biochim Biophys Acta. 1977 Mar 28;491(1):305-16. PubMed PMID: 14699.
2: Brow DA, Noller HF. Protection of ribosomal RNA from kethoxal in polyribosomes. Implication of specific sites in ribosome function. J Mol Biol. 1983 Jan 5;163(1):27-46. PubMed PMID: 6834429.
3: Akinsiku OT, Yu ET, Fabris D. Mass spectrometric investigation of protein alkylation by the RNA footprinting probe kethoxal. J Mass Spectrom. 2005 Oct;40(10):1372-81. PubMed PMID: 16237662.
4: Garrett RA, Noller HF. Structures of complexes of 5S RNA with ribosomal proteins L5, L18 and L25 from Escherichia coli: identification of kethoxal-reactive sites on the 5S RNA. J Mol Biol. 1979 Aug 25;132(4):637-48. PubMed PMID: 393829.
5: Iserentant D, Fiers W. Secondary structure of the 5' end of bacteriophage MS2 RNA Methoxyamine and kethoxal modification. Eur J Biochem. 1979 Dec 17;102(2):595-604. PubMed PMID: 118878.
6: UNDERWOOD GE, SIEM RA, GERPHEIDE SA, HUNTER JH. Binding of an antiviral agent (kethoxal) by various metabolites. Proc Soc Exp Biol Med. 1959 Feb;100(2):312-5. PubMed PMID: 13634123.
7: Noller HF, Chaires JB. Functional modification of 16S ribosomal RNA by kethoxal. Proc Natl Acad Sci U S A. 1972 Nov;69(11):3115-8. PubMed PMID: 4564202; PubMed Central PMCID: PMC389716.
8: Hogan JJ, Gutell RR, Noller HF. Probing the conformation of 26S rRNA in yeast 60S ribosomal subunits with kethoxal. Biochemistry. 1984 Jul 3;23(14):3330-5. PubMed PMID: 6380585.
9: The synthesis and antitumor activity of kethoxal bis-thiosemicarbazone and its related compounds. Chinas Med. 1967 Dec;12:879-89. PubMed PMID: 4969805.
10: Underwood GE, Nichol FR. Clinical evaluation of kethoxal against cutaneous herpes simplex. Appl Microbiol. 1971 Oct;22(4):588-92. PubMed PMID: 4331769; PubMed Central PMCID: PMC376368.
11: Noller HF, Garrett RA. Structure of 5 S ribosomal RNA from Escherichia coli: identification of kethoxal-reactive sites in the A and B conformations. J Mol Biol. 1979 Aug 25;132(4):621-36. PubMed PMID: 393828.
12: Sabina LR, Morrow DG, Szabo RA. Diminished virucidal activity of kethoxal against vesicular stomatitis virus pretreated with guanidinating reagent and proteases. Acta Virol. 1976 Apr;20(2):119-25. PubMed PMID: 5866.
13: Miura K, Tsuda S, Ueda T, Harada F, Kato N. Chemical modification of guanine residues of mouse 5 S ribosomal RNA with kethoxal. (Nucleosides and nucleotides 46). Biochim Biophys Acta. 1983 Apr 15;739(3):281-5. PubMed PMID: 6403036.
14: Sachsenmaier N, Handl S, Debeljak F, Waldsich C. Mapping RNA structure in vitro using nucleobase-specific probes. Methods Mol Biol. 2014;1086:79-94. doi: 10.1007/978-1-62703-667-2_5. PubMed PMID: 24136599.
15: Thweatt R, Lee JC. Yeast precursor ribosomal RNA. Molecular cloning and probing the higher-order structure of the internal transcribed spacer I by kethoxal and dimethylsulfate modification. J Mol Biol. 1990 Jan 20;211(2):305-20. PubMed PMID: 2407850.
16: Hogan JJ, Gutell RR, Noller HF. Probing the conformation of 18S rRNA in yeast 40S ribosomal subunits with kethoxal. Biochemistry. 1984 Jul 3;23(14):3322-30. PubMed PMID: 6205688.
17: Delihas N, Dunn JJ, Erdmann VA. The reaction of 5S RNA in 70S ribosomes with kethoxal. FEBS Lett. 1975 Oct 15;58(1):76-80. PubMed PMID: 773691.
18: Shapiro R, Cohen BI, Shiuey SJ, Maurer H. On the reaction of guanine with glyoxal, pyruvaldehyde, and kethoxal, and the structure of the acylguanines. A new synthesis of N2-alkylguanines. Biochemistry. 1969 Jan;8(1):238-45. PubMed PMID: 5777326.
19: Regelson W, Holland JF, Talley RW. Clinical pharmacologic study of kethoxal bis(thiosemicarbazone) [NSC-82116] in advanced cancer. Cancer Chemother Rep. 1967 Jun;51(3):171-7. PubMed PMID: 6043737.
20: Nishikawa K, Takemura S. Structure and function of 5S ribosomal ribonucleic acid from Torulopsis utilis. IV. Detection of exposed guanine residues by chemical modification with kethoxal. J Biochem. 1978 Aug;84(2):259-66. PubMed PMID: 568134.

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